molecular formula C8H8BNO4 B1588131 (E)-(4-(2-Nitrovinyl)phenyl)boronic acid CAS No. 216394-04-6

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Cat. No.: B1588131
CAS No.: 216394-04-6
M. Wt: 192.97 g/mol
InChI Key: GMEGTAODWQPCOD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H8BNO4. . It is characterized by the presence of a nitrovinyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid typically involves the reaction of 4-bromonitrobenzene with a suitable boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The boronic acid moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylboronic acids and their derivatives.

Scientific Research Applications

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential to interact with specific cellular entities and regulate biological pathways.

    Medicine: Holds promise for addressing various medical conditions, including cancer and autoimmune disorders.

    Industry: Utilized in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The nitrovinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid . While phenylboronic acid is commonly used in organic synthesis, this compound offers additional functionality due to the presence of the nitrovinyl group, which can participate in redox reactions and provide unique biological activities.

List of Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 4-(2-Nitrovinyl)benzeneboronic acid

Properties

IUPAC Name

[4-[(E)-2-nitroethenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGTAODWQPCOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420751
Record name {4-[(E)-2-Nitroethenyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216394-04-6
Record name {4-[(E)-2-Nitroethenyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216394-04-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.